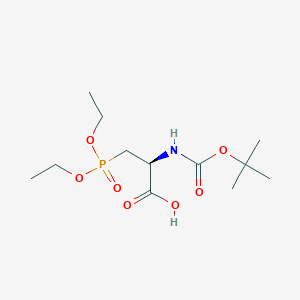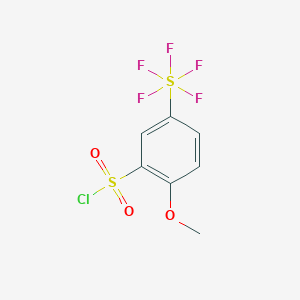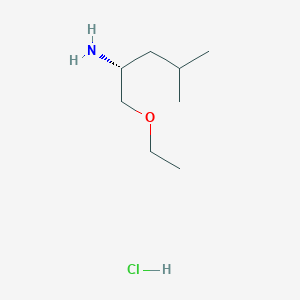
5-(3-Fluorophenyl)pyrrolidin-3-ol hydrochloride
Descripción general
Descripción
5-(3-Fluorophenyl)pyrrolidin-3-ol hydrochloride is a chemical compound with the CAS Number: 1803606-35-0 . It has a molecular weight of 217.67 and its IUPAC name is 5-(3-fluorophenyl)pyrrolidin-3-ol hydrochloride . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for 5-(3-Fluorophenyl)pyrrolidin-3-ol hydrochloride is 1S/C10H12FNO.ClH/c11-8-3-1-2-7(4-8)10-5-9(13)6-12-10;/h1-4,9-10,12-13H,5-6H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
5-(3-Fluorophenyl)pyrrolidin-3-ol hydrochloride is a powder and is stored at room temperature .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
5-(3-Fluorophenyl)pyrrolidin-3-ol hydrochloride: is utilized as a ligand in the enantioselective synthesis of secondary alcohols . This process involves the addition of diethylzinc to aromatic aldehydes, which is a critical step in producing optically active compounds for pharmaceuticals.
Pharmacology
In pharmacological research, this compound’s pyrrolidine ring serves as a versatile scaffold for designing novel biologically active compounds . Its stereogenicity and non-planarity due to “pseudorotation” allow for the exploration of pharmacophore space and the creation of diverse molecular entities with potential therapeutic effects.
Organic Synthesis
The compound’s unique properties make it an essential tool in organic synthesis. It’s used to construct complex molecules, particularly in the development of new synthetic methodologies that can lead to the efficient creation of bioactive molecules .
Analytical Chemistry
5-(3-Fluorophenyl)pyrrolidin-3-ol hydrochloride: is significant in analytical chemistry, where it’s used for method development in NMR, HPLC, LC-MS, and UPLC. These techniques are crucial for the qualitative and quantitative analysis of chemical compounds .
Medicinal Chemistry
In medicinal chemistry, the compound is instrumental in the design of new drugs. Its pyrrolidine ring is a common feature in many biologically active molecules, influencing the stereochemistry and biological activity of potential drug candidates .
Chemical Engineering
This compound is also relevant in chemical engineering, particularly in process optimization and the development of green chemistry principles. Its application in microwave-assisted organic synthesis (MAOS) exemplifies its role in enhancing synthetic efficiency .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Mecanismo De Acción
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving binding to a specific site on the target protein .
Biochemical Pathways
Again, without specific information, it’s difficult to say which biochemical pathways this compound might affect. Pyrrolidine derivatives are involved in a wide range of biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine derivatives, due to their saturated ring systems, allow a greater chance of generating structural diversity, which can influence their ADME properties .
Propiedades
IUPAC Name |
5-(3-fluorophenyl)pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-8-3-1-2-7(4-8)10-5-9(13)6-12-10;/h1-4,9-10,12-13H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCOOXJMBFBWDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=CC(=CC=C2)F)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)pyrrolidin-3-ol hydrochloride | |
CAS RN |
1803606-35-0 | |
| Record name | 5-(3-fluorophenyl)pyrrolidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride](/img/structure/B1447008.png)



![[N-(p-Toluenesulfonyl)imino]phenyliodinane](/img/structure/B1447018.png)







